Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Catalog No.
S827733
CAS No.
M.F
C10H5ClN2S2
M. Wt
252.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

Product Name

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-

IUPAC Name

2-chloro-4-thiophen-2-ylthieno[3,2-d]pyrimidine

Molecular Formula

C10H5ClN2S2

Molecular Weight

252.7 g/mol

InChI

InChI=1S/C10H5ClN2S2/c11-10-12-6-3-5-15-9(6)8(13-10)7-2-1-4-14-7/h1-5H

InChI Key

GFDPXLUZWJSHBL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC3=C2SC=C3)Cl

Investigation into Biological Activity

  • Antimicrobial Activity: Thienopyrimidines have been documented for their potential as antimicrobial agents []. Research suggests they may be effective against various bacteria and fungi [].

Material Science Applications

The heterocyclic ring structure of Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- suggests potential applications in material science. Research on related heterocyclic compounds explores their use in organic electronics and functional materials.

  • Organic Electronics: Scientific studies have documented the use of thienopyrimidines in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- is a heterocyclic compound characterized by its unique structure, which features a pyrimidine ring fused with a thiophene ring. The compound has a chlorine atom at the 2-position and a thienyl group at the 4-position. Its molecular formula is C10H5ClN2S2C_{10}H_5ClN_2S_2, and it has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

  • Substitution Reactions: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Oxidation and Reduction Reactions: The compound may be oxidized to form sulfoxides or sulfones, and reduced to yield thiols or thioethers.

Common Reagents and Conditions

  • Substitution Reactions: Typical reagents include amines, thiols, and alkoxides.
  • Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
  • Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently employed.

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- exhibits significant biological activities, particularly in the realm of medicinal chemistry. Research indicates its potential as an anticancer agent due to its ability to inhibit various enzymes involved in cancer cell proliferation. Additionally, it is studied for its effects on protein kinases and other molecular targets within cellular signaling pathways, making it valuable in biological research .

Synthetic Routes

The synthesis of thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. A common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones.

Industrial Production Methods

In industrial settings, multi-step synthesis processes are often employed. These methods generally begin with the preparation of key intermediates followed by cyclization and functional group modifications to yield the final product. High-temperature reactions and specific catalysts are commonly utilized to enhance yield and purity during production.

Studies on thieno[3,2-d]pyrimidine interactions focus on its inhibitory effects on various enzymes and proteins involved in critical biological pathways. The compound's ability to modulate protein kinase activity has been particularly noted, indicating its role in influencing cellular processes related to cancer progression and other diseases. Ongoing research aims to elucidate these interactions further to optimize its therapeutic potential .

Several compounds share structural similarities with thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-. Here is a comparison with some notable examples:

Compound NameStructureUnique Features
4-Chloro-5-(thiophen-2-yl)thieno[2,3-d]pyrimidineStructureContains a different fusion position of thiophene and pyrimidine rings
4-Chloro-2-(chloromethyl)thieno[3,2-d]pyrimidineStructureFeatures an additional chloromethyl group
4-(2-Chlorothieno[3,2-D]pyrimidin-4-YL)morpholineStructureIncorporates a morpholine moiety for enhanced biological activity

Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)- stands out due to its specific chlorine substitution pattern and the presence of a thienyl group at the 4-position, which contributes to its unique biological properties and potential applications in drug development compared to these similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Exact Mass

251.9582682 g/mol

Monoisotopic Mass

251.9582682 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-08-16

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